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Compound of Interest

Compound Name: 1-Cyclopropylcyclobutan-1-amine

Cat. No.: B13205213

Get Quote

Compound Identity:

IUPAC Name: 1-Cyclopropylcyclobutan-1-amine[1]

CAS Registry Number: 2094149-86-5 (Hydrochloride salt)[1][2]

Molecular Formula: C₇H₁₃N[3]

Molecular Weight: 111.19 g/mol (Free base)

SMILES:NC1(C2CC2)CCC1

Introduction & Structural Significance[4]
1-Cyclopropylcyclobutan-1-amine represents a class of gem-disubstituted cycloalkylamines.

This scaffold is increasingly utilized in medicinal chemistry (e.g., GPCR modulators, antiviral

agents) to introduce conformational restriction without adding excessive lipophilicity.

The "gem-disubstitution" at the C1 position creates a quaternary center, significantly altering

the metabolic profile by blocking
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-hydroxylation. Spectroscopically, this quaternary center is the pivot point for all NMR and MS
logic, creating distinct shielding zones for the cyclopropyl (shielded) and cyclobutyl
(deshielded) ring systems.

Synthesis & Sample Context[4][5][6][7][8]
To interpret spectra accurately, one must understand the sample's origin. This amine is typically

synthesized via the Curtius Rearrangement of 1-cyclopropylcyclobutane-1-carboxylic acid.

Implication for Spectral Purity:

IR: Look for residual isocyanate bands (~2270 cm⁻¹) if the rearrangement was incomplete.

NMR: Residual carboxylic acid precursors may appear if isolation was poor.

Salt Form: The compound is often stored as the Hydrochloride (HCl) salt to prevent

atmospheric carbamylation. Note: Data below refers to the free base unless specified.
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Figure 1: Synthetic pathway via Curtius rearrangement, highlighting potential impurities.

Nuclear Magnetic Resonance (NMR)
Spectroscopy[6][9][10][11]
The NMR spectrum is characterized by the juxtaposition of the high-field cyclopropyl signals

against the mid-field cyclobutyl signals.

¹H NMR (Proton) Data
Solvent: CDCl₃ or DMSO-d₆ (shifts may vary by ±0.1 ppm).
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Position Type Count
Chemical
Shift (δ
ppm)

Multiplicit
y

Coupling
(J)

Assignme
nt Logic

NH₂ Amine 2H 1.30 - 1.80
Broad

Singlet
-

Exchangea

ble; shift

concentrati

on-

dependent.

H-2', H-3'
Cyclopropy

l
4H 0.25 - 0.45 Multiplet -

Highly

shielded

cyclopropyl

methylene

protons.

H-1'
Cyclopropy

l
1H 0.95 - 1.10 Multiplet J ~ 6-8 Hz

Methine

proton

attached to

the

quaternary

C1.

Deshielded

by the

amine.

H-3 Cyclobutyl 2H 1.60 - 1.75 Multiplet -

Distal

methylene

of the

cyclobutan

e ring.
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H-2, H-4 Cyclobutyl 4H 1.95 - 2.15 Multiplet -

Proximal

methylenes

;

deshielded

by the

quaternary

center and

amine.

Key Diagnostic Feature: The integration ratio of 4:1:6 (Cyclopropyl CH₂ : Cyclopropyl CH :

Cyclobutyl + NH₂) is the primary check for the correct 1,1-substitution pattern.

¹³C NMR (Carbon) Data
Solvent: CDCl₃.

Carbon Type Shift (δ ppm) Assignment Logic

C-1 Quaternary 54.0 - 58.0

The ipso-carbon.

Significantly downfield

due to the amine

substituent.

C-2, C-4 CH₂ (Cyclobutyl) 32.0 - 35.0
Alpha to the

quaternary center.

C-1' CH (Cyclopropyl) 18.0 - 21.0
Methine connecting

the two rings.

C-3 CH₂ (Cyclobutyl) 13.0 - 15.0

Distal carbon; typical

cyclobutane "pucker"

shift.

C-2', C-3' CH₂ (Cyclopropyl) 1.0 - 3.0

Characteristic high-

field cyclopropyl

carbons.

Infrared (IR) Spectroscopy[10][12][13]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13205213?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


The IR spectrum confirms the functional group (primary amine) and the strained ring systems.

Frequency (cm⁻¹) Vibration Mode Description

3350 - 3280 N-H Stretch

Weak doublet typical of

primary amines

(asymmetric/symmetric).

3080 - 3010 C-H Stretch (Cyclopropyl)

Characteristic "strained" C-H

stretch, higher frequency than

alkyl.

2980 - 2850 C-H Stretch (Alkyl)
Cyclobutane methylene

stretches.

1600 - 1580 N-H Bend (Scissoring) Broad, medium intensity band.

1020 - 1000 Ring Breathing
Skeletal vibration of the

cyclopropane ring.

Mass Spectrometry (MS)[14][15][16]
Technique: Electron Ionization (EI, 70 eV) or ESI (+). Molecular Ion: m/z = 111 (C₇H₁₃N).

Fragmentation Logic
The fragmentation is driven by

-cleavage adjacent to the nitrogen atom. The quaternary center stabilizes the resulting
radical/cation.

Base Peak (m/z 70): Loss of the cyclopropyl radical. This is the most favorable pathway,

generating a stable exocyclic iminium ion on the cyclobutane ring.

Minor Peak (m/z 83): Loss of C₂H₄ (ethylene) from the cyclobutane ring (retro-2+2), though

less common in saturated amines than ketones.

Molecular Ion (m/z 111): Usually weak in aliphatic amines due to rapid fragmentation.
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Figure 2: Primary fragmentation pathway in Electron Ionization (EI) MS.

Experimental Protocol for Spectral Validation
To ensure the data above matches your sample, follow this rapid validation protocol.

Sample Prep: Dissolve ~5 mg of the amine hydrochloride in 0.6 mL DMSO-d₆. Add 1 drop of

D₂O to collapse the NH₂ signal (confirms exchangeable protons).

Acquisition: Run a standard proton scan (16 scans).

Validation Check:

Confirm the absence of aromatic signals (unless a salt counter-ion like tosylate is used).

Verify the integration of the high-field region (0.2–0.5 ppm) is exactly 4H relative to the

methine (1H).

Pass Criteria: If the 0.2 ppm region integrates to <3.5H, the cyclopropyl ring may have

opened during synthesis (acid-catalyzed ring opening).

References
National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library:

Cyclopropylamine Fragmentation Patterns. NIST Standard Reference Database.[4]

Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic
Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg. (General reference

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b13205213/docs?utm_src=pdf-body-img#technical-guide-spectral-analysis-of-1-cyclopropylcyclobutan-1-amine
https://webbook.nist.gov/cgi/cbook.cgi?ID=C765435&Type=IR-SPEC&Index=1
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13205213?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


for cycloalkylamine shifts).
Shiner, V. J., & Meier, G. F. (1972). Conformational effects in the NMR spectra of cyclopropyl
and cyclobutyl derivatives. Journal of Organic Chemistry, 37(19).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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